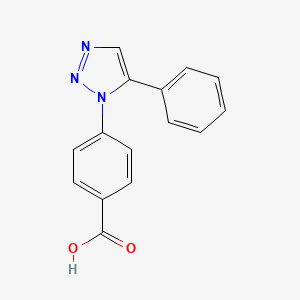
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide, also known as ACEB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide class of compounds and has been found to have various biological activities. ACEB has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied in detail.
作用機序
The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It has also been found to reduce inflammation and pain in animal models. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also some limitations to using N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in treating cancer in humans is yet to be established.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide. One of the areas of interest is the development of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide and its effects on different signaling pathways. Further research is also needed to establish the efficacy of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in treating cancer in humans and to determine its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized using different methods and has been found to have various biological activities. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been studied for its anticancer, anti-inflammatory, and analgesic properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide in treating cancer and other diseases.
合成法
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-chloro-4-ethoxybenzoic acid with acetic anhydride and anhydrous aluminum chloride in dichloromethane. The resulting product is then treated with ammonia to obtain N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide. Another method involves the reaction of 4-acetylphenyl isocyanate with 3-chloro-4-ethoxyaniline in ethanol to obtain N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide.
科学的研究の応用
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been found to have various biological activities, making it a potential candidate for scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory and pain-related disorders.
特性
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-3-22-16-9-6-13(10-15(16)18)17(21)19-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNDOCBQIVEQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)


![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)



![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide](/img/structure/B5836185.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5836196.png)